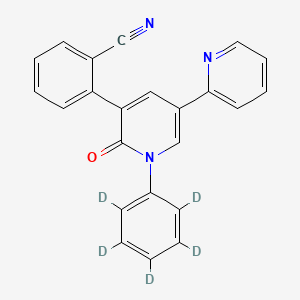
Perampanel-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Perampanel-d5 is a deuterated form of Perampanel, a novel anti-seizure medication. Perampanel is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is involved in the excitatory neurotransmission in the brain. This compound is used as an internal standard in various analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for therapeutic drug monitoring .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Perampanel-d5 involves the incorporation of deuterium atoms into the Perampanel molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated acetonitrile or methanol as the mobile phase in the chromatographic separation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The production process is optimized to achieve high yields and purity of this compound .
化学反応の分析
Types of Reactions
Perampanel-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered functional groups .
科学的研究の応用
Perampanel-d5 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical methods for the quantification of Perampanel in biological samples.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of Perampanel.
Medicine: Utilized in therapeutic drug monitoring to ensure appropriate dosing of Perampanel in patients with epilepsy.
Industry: Applied in the quality control of pharmaceutical formulations containing Perampanel
作用機序
Perampanel-d5, like Perampanel, exerts its effects by selectively inhibiting the AMPA receptor, a type of ionotropic glutamate receptor involved in excitatory neurotransmission. By blocking the AMPA receptor, this compound reduces neuronal excitability and prevents the propagation of seizure activity. This mechanism of action makes this compound effective in the treatment of epilepsy .
類似化合物との比較
Similar Compounds
Perampanel: The non-deuterated form of Perampanel-d5, used as an anti-seizure medication.
Topiramate: Another anti-seizure medication that works by inhibiting sodium channels and enhancing GABAergic activity.
Levetiracetam: An anti-seizure medication that binds to the synaptic vesicle protein SV2A and modulates neurotransmitter release.
Uniqueness of this compound
This compound is unique due to its deuterated nature, which provides advantages in analytical methods, such as improved sensitivity and specificity in LC-MS/MS assays. This makes it a valuable tool in therapeutic drug monitoring and pharmacokinetic studies .
特性
分子式 |
C23H15N3O |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
2-[2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)-5-pyridin-2-ylpyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C23H15N3O/c24-15-17-8-4-5-11-20(17)21-14-18(22-12-6-7-13-25-22)16-26(23(21)27)19-9-2-1-3-10-19/h1-14,16H/i1D,2D,3D,9D,10D |
InChIキー |
PRMWGUBFXWROHD-MYWHSQMISA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


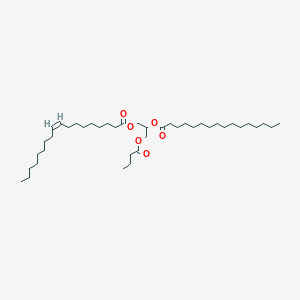
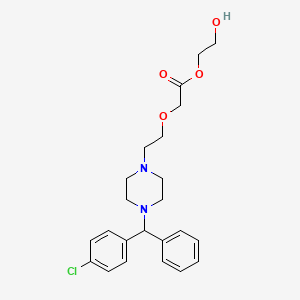

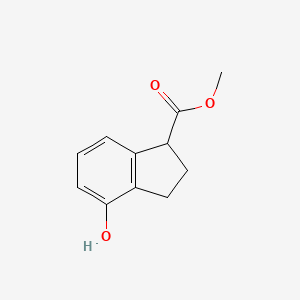
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13435740.png)

![[9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V](/img/structure/B13435747.png)

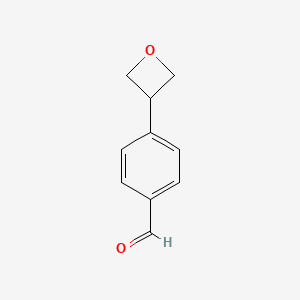

![1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene](/img/structure/B13435770.png)
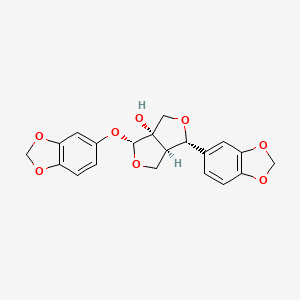
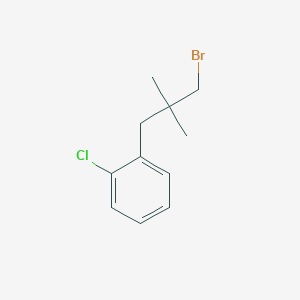
![2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13435787.png)
